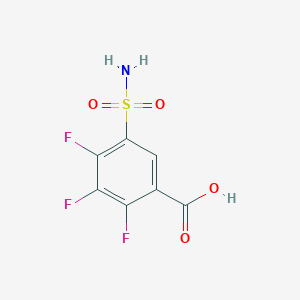
2,3,4-Trifluoro-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-5-sulfamoylbenzoic acid (CAS Number: 2090303-92-5) is a fluorinated benzoic acid derivative that contains a sulfonamide functional group. It has a molecular weight of 255.17 .
Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO4S . The InChI code is 1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Chemical Reactivity
2,3,4-Trifluoro-5-sulfamoylbenzoic acid is an important chemical used in various synthetic processes. For instance, its derivatives are involved in the synthesis of complex molecules, like sulfamoyl azides, which can be used for forming 1-sulfamoyl-1,2,3-triazoles. These triazoles are valuable in generating rhodium azavinyl carbenes, known for their versatility in chemical reactions (Culhane & Fokin, 2011). Furthermore, the molecule plays a role in the innovative creation of cyclic sulfamidates, a process involving deprotection and alkylation reactions, demonstrating its utility in generating a variety of chemical structures with potential applications in pharmaceuticals and material sciences (Posakony, Grierson, & Tewson, 2002).
Environmental Applications
The compound and its related derivatives are significant in environmental applications, particularly in adsorption technology. For instance, studies on the removal of perfluoroalkyl acids from water have shown that materials like covalent triazine-based frameworks, which may be chemically related or derived from this compound, demonstrate high adsorption affinity and capacity, thereby playing a crucial role in environmental clean-up efforts (Wang et al., 2016).
Catalytic Applications
Compounds related to this compound have been utilized as catalysts in various organic reactions. For example, scandium trifluoromethanesulfonate, a related compound, exhibits remarkable catalytic activity in acylation reactions. This demonstrates the potential of trifluoro-sulfamoyl derivatives in facilitating complex organic transformations, which are critical in pharmaceutical and material science research (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Material Science
In the field of material science, derivatives of this acid are used in the development of novel materials. For instance, the synthesis of novel sulfonated thin-film composite nanofiltration membranes, which are crucial in the treatment of dye solutions, demonstrates the application of sulfonated aromatic diamine monomers, chemically related to this compound, in creating advanced materials for environmental remediation (Liu et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2,3,4-trifluoro-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNGJNHKOKJXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090303-92-5 |
Source


|
| Record name | 2,3,4-trifluoro-5-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
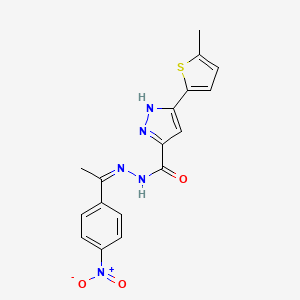
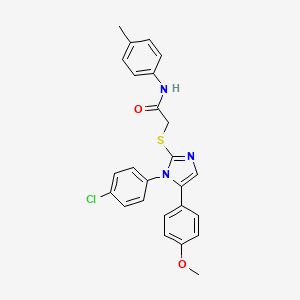

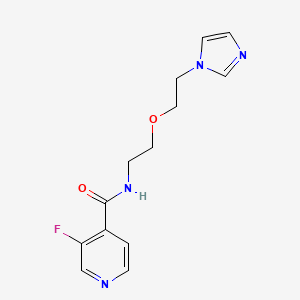
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2590400.png)
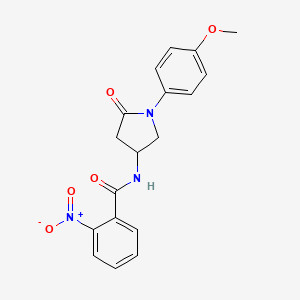
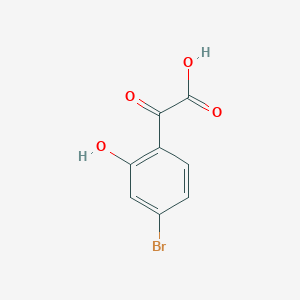
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
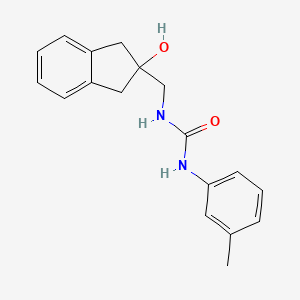
![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)
